Dibenzyl 5-aminoisophthalate
Overview
Description
Synthesis Analysis
The synthesis of coordination polymers involving NH2-Aip and similar compounds typically occurs under hydrothermal conditions. For instance, three coordination polymers were synthesized using NH2-Aip and benzimidazole derivative ligands, resulting in different structural motifs and coordination fashions . Similarly, cadmium coordination polymers were derived from a flexible tetracarboxylic ligand related to NH2-Aip, leading to various topologies and architectures . These syntheses demonstrate the versatility of NH2-Aip derivatives in forming diverse structural frameworks.
Molecular Structure Analysis
The molecular structures of the synthesized coordination polymers are characterized by single-crystal X-ray diffraction analysis. The NH2-Aip ligand can adopt different bridging coordination modes, contributing to the formation of intricate hydrogen bonds and π-π stacking interactions within the supramolecular frameworks . The cadmium coordination polymers exhibit structures ranging from one-dimensional to three-dimensional frameworks with different topologies, highlighting the influence of the ligand's structure on the overall architecture of the polymer .
Chemical Reactions Analysis
The coordination polymers synthesized from NH2-Aip and its derivatives exhibit interesting chemical reactions, such as DNA-binding and luminescence sensing. For example, some of the coordination polymers bind to DNA in an intercalative mode, which could have implications for their use in biological systems . Additionally, certain cadmium coordination polymers show luminescent sensing capabilities towards nitrobenzene, suggesting potential applications in environmental monitoring .
Physical and Chemical Properties Analysis
The physical and chemical properties of the coordination polymers derived from NH2-Aip and related compounds are diverse. These properties include solid-state luminescence, thermal stability, and the ability to function as p-type semiconductors . The photoluminescent properties of some polymers also enable them to act as luminescent sensors for specific chemicals, such as nitrobenzene . These properties are crucial for the potential application of these materials in electronic devices and sensors.
Scientific Research Applications
Photophysical Properties
Dibenzyl 5-aminoisophthalate, derived from 5-aminoisophthalic acid, is significant in the study of photophysical properties. Zhang et al. (2018) synthesized Schiff bases from 5-aminoisophthalic acid, observing strong blue fluorescence and high quantum efficiency in these compounds, suggesting potential applications in fluorescence and photonics (Zhang et al., 2018).
Chemodosimetric Applications
A Schiff base and its copper(II) complex, derived from 5-aminoisophthalic acid, exhibit distinctive chemodosimetric behavior, particularly towards mercury(II) ions. This unique property, involving selective hydrolysis, demonstrates the potential for environmental monitoring and detection of heavy metals (Kumar et al., 2014).
Polymer Synthesis for Fuel Cells
Poly(5-aminoisophthalic acid) (PAIPA) synthesized from 5-aminoisophthalic acid is used in creating proton-conducting polymer membranes for high-temperature proton exchange membrane fuel cells (HT-PEMFC). These membranes exhibit improved mechanical strength and enhanced proton conductivity, highlighting their importance in energy technology (Bhadra et al., 2010).
Luminescent Properties in Coordination Polymers
Lanthanide aminoisophthalate coordination polymers, derived from 5-aminoisophthalate, show tunable luminescent properties. These properties have implications in materials science, especially in the development of new luminescent materials (Luo et al., 2011).
Magnetic Properties in Transition Metal Polymers
5-aminoisophthalic acid is used to bridge polymers with transition metal cations, resulting in novel structures with diverse magnetic properties. This research has implications for the development of magnetic materials and their applications in various technologies (Wu et al., 2002).
properties
IUPAC Name |
dibenzyl 5-aminobenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c23-20-12-18(21(24)26-14-16-7-3-1-4-8-16)11-19(13-20)22(25)27-15-17-9-5-2-6-10-17/h1-13H,14-15,23H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJWRMQQXQBYIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)N)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427519 | |
Record name | DIBENZYL 5-AMINOISOPHTHALATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl 5-aminoisophthalate | |
CAS RN |
152699-63-3 | |
Record name | DIBENZYL 5-AMINOISOPHTHALATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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